3-Methylheptanoic acid
Overview
Description
3-Methylheptanoic acid is a branched-chain fatty acid that is of interest in various fields of chemistry and biochemistry. It is a structural component in the synthesis of certain complex molecules, including amino acids and pheromones, and is also a metabolite in various biological processes.
Synthesis Analysis
Several studies have focused on the synthesis of 3-methylheptanoic acid and its derivatives. For instance, the synthesis of both (R) and (S) enantiomers of 3-methylheptanoic acid has been achieved starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone, indicating the potential for producing a wide variety of chiral 3-methyl alkanoic acids . Another study demonstrated the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine, which involved several steps including protection, nucleophilic substitution, and stereoselective reduction . Additionally, chiral 3-methyl-heptanoic acid has been synthesized from optically active citronellol, suggesting a general approach for the synthesis of chiral 3-methyl-alkanoic acids .
Molecular Structure Analysis
The molecular structure of 3-methylheptanoic acid and its derivatives is crucial for their biological activity and chemical properties. The synthesis of threo-3-hydroxy-4-amino acids, which are related to 3-methylheptanoic acid, involves stereoselective methods that yield specific optical isomers . The preparation of enantiomers of threo-2-amino-3-methylhexanoic acid, which can be converted to optically active forms of threo-4-methylheptan-3-ol, further illustrates the importance of molecular structure in the synthesis of biologically active compounds .
Chemical Reactions Analysis
The chemical reactivity of 3-methylheptanoic acid and its analogs is diverse. For example, the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid and its 2-methyl homolog has been studied, resulting in the formation of corresponding δ-lactones, which are significant in biogenetic reactions . The synthesis of various stereoisomers of methylesters of related compounds also demonstrates the versatility of 3-methylheptanoic acid derivatives in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methylheptanoic acid are influenced by its structure and the presence of functional groups. The metabolism of 3-methylheptane, which is structurally related to 3-methylheptanoic acid, in male Fischer rats has been studied, revealing a variety of urinary metabolites and providing insights into the compound's biotransformation and physical properties . Additionally, the study of human metabolism of 2-ethylhexanoic acid, a known metabolite of phthalates, has identified 3-oxo-2-ethylhexanoic acid as a major urinary metabolite, which is structurally similar to 3-methylheptanoic acid, indicating the role of beta-oxidation in its catabolism .
Scientific Research Applications
Synthesis Improvements
The synthesis methods for 3-methylheptanoic acid have seen significant improvements. For instance, Li Wei (2010) enhanced the synthetic method by reacting crotonic acid with sec-butyl alcohol, leading to a highly pure final product of 3-methylheptanoic acid. This novel method was characterized using 1H NMR and IR techniques (Li Wei, 2010).
Chiral Molecule Synthesis
Shunji Zhang et al. (2015) developed methods to synthesize both (R)‐ and (S)‐3‐Methylheptanoic Acids, starting from chiral methyl molecules. This approach is adaptable for a wide range of chiral 3-methyl alkanoic acids, demonstrating the compound's versatility in synthesizing chiral molecules (Zhang et al., 2015).
Metabolism Studies
The metabolism of 3-methylheptane (a related compound) was extensively studied by M. Serve et al. (1993) in male 344 Fischer rats. This research provided valuable insights into the metabolic pathways and urinary metabolites of compounds related to 3-methylheptanoic acid (Serve et al., 1993).
Compound Synthesis and Applications
Several studies have focused on synthesizing 3-methylheptanoic acid and its derivatives for various applications. For instance, J. Munch‐Petersen (2003) detailed the synthesis of intermediate products like sec-butyl 3-methylheptanoate and the final product of 3-methylheptanoic acid (Munch‐Petersen, 2003).
Human Metabolism of Related Compounds
Dana Stingel et al. (2007) investigated the human metabolism of 2-ethylhexanoic acid, which is a known metabolite of phthalates and closely related to 3-methylheptanoic acid. Their findings contribute to understanding how similar compounds are metabolized in humans (Stingel et al., 2007).
Safety And Hazards
When handling 3-Methylheptanoic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
3-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESMWJFKVAFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972894 | |
Record name | 3-Methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylheptanoic acid | |
CAS RN |
57403-74-4 | |
Record name | 3-Methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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